Venlafaxine hydrochloride Venlafaxine hydrochloride Venlafaxine Hydrochloride is a synthetic ethyl-cyclohexanol derivative used for the treatment of depression, Venlafaxine Hydrochloride is metabolized to O-desmethylvenlafaxine, which potentiates CNS activity. Both venlafaxine and its active metabolite inhibit neuronal reuptake of norepinephrine, dopamine, and serotonin. (NCI04)
A cyclohexanol and phenylethylamine derivative that functions as a SEROTONIN AND NORADRENALINE REUPTAKE INHIBITOR (SNRI) and is used as an ANTIDEPRESSIVE AGENT.
See also: Venlafaxine (has active moiety).
Brand Name: Vulcanchem
CAS No.: 99300-78-4
VCID: VC0546678
InChI: InChI=1S/C17H27NO2.ClH/c1-18(2)13-16(17(19)11-5-4-6-12-17)14-7-9-15(20-3)10-8-14;/h7-10,16,19H,4-6,11-13H2,1-3H3;1H
SMILES: [H+].CN(C)CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O.[Cl-]
Molecular Formula: C17H28ClNO2
Molecular Weight: 313.9 g/mol

Venlafaxine hydrochloride

CAS No.: 99300-78-4

Cat. No.: VC0546678

Molecular Formula: C17H28ClNO2

Molecular Weight: 313.9 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Venlafaxine hydrochloride - 99300-78-4

Specification

CAS No. 99300-78-4
Molecular Formula C17H28ClNO2
Molecular Weight 313.9 g/mol
IUPAC Name 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol;hydrochloride
Standard InChI InChI=1S/C17H27NO2.ClH/c1-18(2)13-16(17(19)11-5-4-6-12-17)14-7-9-15(20-3)10-8-14;/h7-10,16,19H,4-6,11-13H2,1-3H3;1H
Standard InChI Key QYRYFNHXARDNFZ-UHFFFAOYSA-N
SMILES [H+].CN(C)CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O.[Cl-]
Canonical SMILES CN(C)CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O.Cl
Appearance White to off-white crystalline powder

Introduction

Chemical and Pharmacological Profile

Venlafaxine hydrochloride, chemically designated as (±)-1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol hydrochloride, is a bicyclic phenethylamine derivative. Its empirical formula is C17H28ClNO2\text{C}_{17}\text{H}_{28}\text{ClNO}_2, with a molar mass of 277.408 g/mol. The compound exists as a racemic mixture, meaning it contains equal parts of its R- and S-enantiomers. Structurally, it shares similarities with the atypical opioid tramadol but lacks significant affinity for opioid receptors .

Physicochemical Properties

Venlafaxine hydrochloride is a white to off-white crystalline solid with moderate solubility in water. Its extended-release formulation, Venbysi XR, uses a besylate salt to prolong gastrointestinal absorption, reducing peak plasma concentrations and mitigating side effects like nausea . The drug’s protein binding is relatively low (27 ± 2% for the parent compound and 30 ± 12% for desvenlafaxine), facilitating wide tissue distribution .

Table 1: Key Pharmacokinetic Parameters of Venlafaxine Hydrochloride

ParameterValue (Mean ± SD)Source
Bioavailability42 ± 15%
Elimination Half-Life5 ± 2 h (immediate release)
15 ± 6 h (extended release)
Metabolite Half-Life (ODV)11 ± 2 h
Renal Excretion87% (5% unchanged)

Mechanism of Action and Pharmacodynamics

Venlafaxine hydrochloride primarily inhibits serotonin (SERT) and norepinephrine (NET) reuptake transporters, with weaker effects on dopamine (DAT) at higher doses. This dual action increases synaptic concentrations of serotonin and norepinephrine, particularly in the prefrontal cortex, which lacks dopamine transporters, thereby enhancing dopaminergic transmission indirectly .

Transporter Affinity and Selectivity

The drug’s affinity for transporters is dose-dependent:

Table 2: In Vitro Transporter Inhibition Profiles

TransporterKiK_i (nM)IC50\text{IC}_{50} (nM)Source
SERT8227
NET2,480535
DAT7,647Not determined

At therapeutic doses (75–225 mg/day), venlafaxine preferentially inhibits SERT, but NET inhibition becomes significant above 150 mg/day . Unlike tricyclic antidepressants, it has negligible affinity for histaminergic, cholinergic, or adrenergic receptors, reducing side effects like sedation or orthostatic hypotension .

Clinical Efficacy and Therapeutic Applications

Venlafaxine hydrochloride’s efficacy in MDD was established in six placebo-controlled trials, demonstrating significant reductions in Hamilton Depression Rating Scale (HAM-D) scores . Extended-release formulations show comparable efficacy to immediate-release versions but with improved tolerability .

Major Depressive Disorder

In a 26-week relapse prevention study, patients maintained on venlafaxine XR experienced a 75% remission rate versus 38% for placebo, with relapse defined as a Clinical Global Impression (CGI) score ≥4 . Meta-analyses confirm its superiority over SSRIs in treatment-resistant depression, attributed to its noradrenergic effects .

Anxiety Disorders

Venlafaxine is FDA-approved for GAD, social anxiety disorder, and panic disorder. A 12-week trial in GAD patients reported a 50% reduction in anxiety symptoms, with response rates plateauing at 150 mg/day .

Adverse EventIncidence (%)Source
Nausea37
Insomnia23
Sexual Dysfunction12–16
Hypertension3–5

Pharmacokinetics and Metabolism

Venlafaxine undergoes extensive first-pass metabolism via CYP2D6 to desvenlafaxine, which contributes 70% of total pharmacologic activity . Genetic polymorphisms in CYP2D6 (e.g., CYP2D6 poor metabolizers) increase venlafaxine exposure by 2–3 fold, necessitating dose adjustments .

Hepatic and Renal Impairment

  • Hepatic Cirrhosis: Clearance decreases by 50%, and half-life extends by 30% .

  • Renal Impairment (GFR <30 mL/min): Half-life prolongs by 180%, requiring 50% dose reduction .

Drug Interactions and Contraindications

Venlafaxine’s serotonergic activity contraindicates concomitant use with MAOIs due to serotonin syndrome risk. It lowers the seizure threshold, posing risks with bupropion or tramadol .

Table 4: Clinically Significant Drug Interactions

Interacting DrugEffectRecommendationSource
MAOIsSerotonin syndromeContraindicated
WarfarinIncreased INRMonitor coagulation
CYP2D6 Inhibitors↑ Venlafaxine levelsAdjust dose

Dosage and Administration

Initial dosing for MDD is 75 mg/day, titrated to 225 mg/day based on response. Extended-release formulations permit once-daily dosing, improving adherence .

Special Populations

  • Elderly: Start at 37.5 mg/day due to reduced clearance .

  • Hepatic Impairment: Reduce dose by 50% .

  • Renal Impairment: Avoid doses >75 mg/day if GFR <30 mL/min .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator